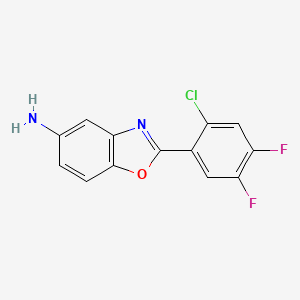

2-(2-Chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-amine

Descripción

2-(2-Chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-amine is a halogenated benzoxazole derivative characterized by a benzoxazole core substituted with a 2-chloro-4,5-difluorophenyl group at the 2-position and an amine group at the 5-position. Its molecular formula is C₁₃H₆ClF₂N₂O, with a molecular weight of approximately 302.66 g/mol.

Propiedades

IUPAC Name |

2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7ClF2N2O/c14-8-5-10(16)9(15)4-7(8)13-18-11-3-6(17)1-2-12(11)19-13/h1-5H,17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZICDUJPQDJXJHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)N=C(O2)C3=CC(=C(C=C3Cl)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7ClF2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-amine typically involves multi-step organic reactions. One common method starts with the chlorination of 4,5-difluoroaniline, followed by cyclization with salicylic acid derivatives to form the benzoxazole ring. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production efficiency and consistency.

Análisis De Reacciones Químicas

Types of Reactions

2-(2-Chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or quinones.

Reduction: Reduction reactions can yield amines or other reduced derivatives.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like sodium hydroxide (NaOH) or sulfuric acid (H₂SO₄) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives.

Aplicaciones Científicas De Investigación

2-(2-Chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-amine has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

Industry: Utilized in the production of specialty chemicals and advanced materials.

Mecanismo De Acción

The mechanism by which 2-(2-Chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparación Con Compuestos Similares

4,6-Dibromo-2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-amine (CAS 637303-09-4)

- Molecular Formula : C₁₃H₅Br₂ClF₂N₂O

- Molecular Weight : 438.45 g/mol

- Key Substituents : Bromine atoms at the 4- and 6-positions of the benzoxazole core, in addition to the 2-chloro-4,5-difluorophenyl and amine groups.

- Bromination may alter electronic properties, affecting reactivity in substitution or coupling reactions.

2-(2-Chlorophenyl)-N-(furan-2-ylmethyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-amine (CAS 380194-24-1)

- Molecular Formula : C₂₁H₁₈ClN₃O₄S

- Molecular Weight : 455.90 g/mol

- Key Substituents : A sulfonyl group (-SO₂-) linked to a 4-methylphenyl moiety and a furan-2-ylmethyl amine group.

- The furan moiety may confer metabolic instability due to oxidative susceptibility, contrasting with the robust halogenated aromatic system of the target compound .

(2-Fluoro-5-trifluoromethyl-phenyl)-(1-methyl-5-{2-[5-methyl-4-(3-trifluoromethylphenyl)-1H-imidazol-2-yl]-pyridin-4-yloxy}-1H-benzoimidazol-2-yl)-amine

- Molecular Formula: Not explicitly stated, but LC/MS data indicate m/z 627.5 (M+H⁺).

- Key Features : A benzimidazole core with trifluoromethyl and pyridyl substituents.

- Structural Implications: The trifluoromethyl groups enhance metabolic stability and electron-withdrawing effects, which may increase binding affinity in biological targets compared to the difluorophenyl group in the benzoxazole derivative.

Tabulated Comparison of Key Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Notable Substituents |

|---|---|---|---|---|

| 2-(2-Chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-amine | Not provided | C₁₃H₆ClF₂N₂O | ~302.66 | Cl, F, NH₂ |

| 4,6-Dibromo-2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-amine | 637303-09-4 | C₁₃H₅Br₂ClF₂N₂O | 438.45 | Br, Cl, F, NH₂ |

| 2-(2-Chlorophenyl)-N-(furan-2-ylmethyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-amine | 380194-24-1 | C₂₁H₁₈ClN₃O₄S | 455.90 | Cl, SO₂C₆H₄CH₃, furanmethyl |

| (2-Fluoro-5-trifluoromethyl-phenyl)-[benzimidazole derivative] | Not provided | Not explicitly stated | ~627.5 (M+H⁺) | CF₃, pyridyl, imidazolyl |

Research Findings and Implications

- Synthetic Routes : Evidence suggests the use of isothiocyanates and halogenation reactions for synthesizing such compounds (e.g., Example 1 in ).

- Analytical Data : LC/MS retention time (Rt 2.79 min for the benzimidazole derivative) indicates differences in polarity among analogs .

- Safety : The dibromo derivative (CAS 637303-09-4) has a published safety data sheet (SDS), highlighting handling precautions for halogenated aromatics .

Actividad Biológica

2-(2-Chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-amine is a synthetic compound that has garnered attention due to its unique structural properties and potential biological activities. This compound is characterized by a benzoxazole ring system substituted with a chloro and two fluoro groups, which may influence its interaction with biological targets.

The molecular formula of 2-(2-Chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-amine is , with a molecular weight of approximately 284.66 g/mol. The compound's structure is illustrated in Figure 1 below.

| Property | Details |

|---|---|

| IUPAC Name | 2-(2-Chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-amine |

| CAS Number | 530121-74-5 |

| Molecular Formula | C13H8ClF2N2O |

| Molecular Weight | 284.66 g/mol |

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets such as enzymes or receptors involved in various biochemical pathways. The presence of halogen substituents can enhance the lipophilicity and metabolic stability of the compound, potentially leading to improved bioactivity.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of benzoxazole derivatives, including 2-(2-Chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-amine. Research indicates that compounds within this class exhibit selective antibacterial activity against Gram-positive bacteria such as Bacillus subtilis and antifungal properties against pathogens like Candida albicans .

Table 1 summarizes the minimal inhibitory concentrations (MIC) for various derivatives tested against selected microbial strains:

| Compound | MIC (µg/mL) against Bacillus subtilis | MIC (µg/mL) against Candida albicans |

|---|---|---|

| 2-(2-Chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-amine | TBD | TBD |

| Compound A | 32 | 16 |

| Compound B | 64 | 32 |

Cytotoxicity

The cytotoxic effects of benzoxazole derivatives have also been investigated in various cancer cell lines. Notably, studies have shown that certain derivatives exhibit significant cytotoxicity against breast cancer cells (e.g., MCF-7) and lung cancer cells (e.g., A549), with some compounds demonstrating preferential toxicity towards cancer cells compared to normal cells .

Table 2 presents the cytotoxicity data for selected compounds:

| Compound | IC50 (µM) against MCF-7 | IC50 (µM) against A549 |

|---|---|---|

| 2-(2-Chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-amine | TBD | TBD |

| Compound A | 10 | 15 |

| Compound B | 20 | 25 |

Case Studies

A significant case study involved the evaluation of a series of benzoxazole derivatives for their anticancer potential. Among the compounds tested, those featuring electron-donating substituents showed enhanced activity against various cancer cell lines. The study established a structure–activity relationship (SAR), indicating that modifications on the benzoxazole ring could lead to improved biological efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.